Synthesis and Characterization of 4,7-Dihydro-1,3-dioxepine: A Technical Guide
Synthesis and Characterization of 4,7-Dihydro-1,3-dioxepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Dihydro-1,3-dioxepine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details established synthetic protocols, extensive characterization data, and visual representations of the experimental workflows.
Synthesis of 4,7-Dihydro-1,3-dioxepine
The primary and most direct method for synthesizing 4,7-Dihydro-1,3-dioxepine and its derivatives is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is a classic example of acetal formation, where the diol reacts with a carbonyl compound to form a seven-membered cyclic acetal.[1]
General Reaction Scheme
The fundamental reaction involves the condensation of cis-2-butene-1,4-diol with a carbonyl compound in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.
Caption: General synthesis scheme for 4,7-Dihydro-1,3-dioxepine derivatives.
Experimental Protocols
Detailed experimental procedures for the synthesis of various 4,7-Dihydro-1,3-dioxepine derivatives are presented below.
Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin [2]
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Materials:
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2-ethyl-butanal: 100 grams (1.0 mole)
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2-butene-1,4-diol: 97 grams (1.1 mole)
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Cyclohexane: 80 grams
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p-toluenesulfonic acid monohydrate: 0.2 grams
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-
Procedure:
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A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.
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All reactants are charged into the flask.
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The mixture is heated to reflux (84° - 99°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 1.2 hours).
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The reaction mixture is cooled to room temperature.
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The p-toluenesulfonic acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide.
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The mixture is then washed with water until neutral.
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Cyclohexane is removed by distillation.
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The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.
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Synthesis of 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin [3]
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Materials:
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5-methyl-2-hexanone: 136 grams (1.2 mole)
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2-butene-1,4-diol: 88 grams (1.0 mole)
-
Cyclohexane: 160 grams
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Citric acid: 2 grams
-
Hydroquinone: 0.3 grams
-
-
Procedure:
-
A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.
-
All reactants are charged into the flask.
-
The mixture is heated to reflux (87°- 97°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 24 hours).
-
The reaction mixture is cooled to room temperature.
-
The citric acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide, followed by a water wash.
-
Cyclohexane is removed by distillation.
-
The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin.
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Characterization Data
The characterization of 4,7-Dihydro-1,3-dioxepine and its derivatives relies on a combination of physical property measurements and spectroscopic analysis.
Physical Properties
| Property | cis-4,7-Dihydro-1,3-dioxepin | 4,7-dihydro-2,2-dimethyl-1,3-dioxepin | 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin | 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin |
| CAS Number | 5417-32-3[4] | 1003-83-4[5] | 53338-06-0[6] | |
| Molecular Formula | C5H8O2[4] | C7H12O2[5] | C10H18O2[6] | C10H18O2 |
| Molecular Weight | 100.12 g/mol [4][7] | 128.17 g/mol [5] | 170.25 g/mol | 184.28 g/mol |
| Boiling Point (°C) | 125-127 (lit.)[4] | - | 47 at 1.0 mmHg[2] | 94 at 9.0 mmHg[3] |
| Density (g/mL) | 1.049 at 25°C (lit.)[4] | - | - | - |
| Refractive Index | n20/D 1.457 (lit.)[4] | - | nD20 = 1.457[2] | nD20 = 1.4523[3] |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 4,7-Dihydro-1,3-dioxepine derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of 4,7-Dihydro-1,3-dioxepine and its derivatives is characterized by the absence of a strong carbonyl (C=O) absorption from the starting aldehyde or ketone and the presence of C-O-C stretching vibrations. The C=C stretching of the double bond typically appears in the range of 1640-1680 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the parent compound, cis-4,7-Dihydro-1,3-dioxepin, the following signals are expected:
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¹H NMR: Signals corresponding to the vinyl protons (C=CH), the methylene protons adjacent to the oxygen atoms (O-CH₂), and the acetal proton (O-CH-O) if applicable.
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¹³C NMR: Resonances for the vinyl carbons, the methylene carbons, and the acetal carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[5] Predicted collision cross-section values for various adducts of cis-4,7-Dihydro-1,3-dioxepin and its isopropyl derivative have been calculated.[9][10]
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical progression.
References
- 1. 2-Propyl-4,7-dihydro-1,3-dioxepine|CAS 4469-34-5 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxepin, 2-(1-ethylpropyl)-4,7-dihydro- | C10H18O2 | CID 104472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - Cis-4,7-dihydro-1,3-dioxepin (C5H8O2) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - 4,7-dihydro-2-isopropyl-1,3-dioxepin (C8H14O2) [pubchemlite.lcsb.uni.lu]
